2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone
Brand Name: Vulcanchem
CAS No.: 114444-10-9
VCID: VC0018682
InChI: InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H
SMILES: C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.689

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone

CAS No.: 114444-10-9

Cat. No.: VC0018682

Molecular Formula: C14H9ClN2O

Molecular Weight: 256.689

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone - 114444-10-9

Specification

CAS No. 114444-10-9
Molecular Formula C14H9ClN2O
Molecular Weight 256.689
IUPAC Name 2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile
Standard InChI InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H
Standard InChI Key NKCUVXMEZYNGKA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2

Introduction

Chemical Properties and Structure

Basic Chemical Information

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone is characterized by its unique molecular structure and distinct chemical properties. The compound has a molecular formula of C14H9ClN2O with a molecular weight of 256.689 g/mol. It contains several functional groups including a chlorophenyl group, a cyano group, and a pyridinyl group attached to an ethanone backbone, creating a complex organic structure with potential for various chemical interactions.

Structural Identification

The compound is identified through various chemical nomenclature systems and identifiers as detailed in the table below:

ParameterValue
CAS Number114444-10-9
IUPAC Name2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile
Standard InChIInChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11
Standard InChIKeyNKCUVXMEZYNGKA-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2
Synonymsα-(3-Chlorophenyl)-β-oxo-3-pyridinepropanenitrile
PubChem Compound ID43333952

Spectroscopic and Computational Data

Spectroscopic Properties

While specific spectroscopic data for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone is limited in the available search results, compounds with similar structures typically exhibit characteristic spectroscopic properties. The carbonyl group would likely show a strong absorption band in the IR spectrum at approximately 1680-1700 cm⁻¹. The cyano group typically exhibits a sharp absorption band around 2200-2240 cm⁻¹. NMR spectroscopy would reveal distinct signals for the aromatic protons of both the chlorophenyl and pyridinyl rings, with the latter showing characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom.

Computational Insights

Computational studies of compounds with similar structures to 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone often focus on electronic structure calculations, conformational analysis, and prediction of reactivity. The presence of multiple functional groups creates a complex electronic environment, with potential for various conformational states. Computational modeling could provide valuable insights into the preferred conformations of this molecule, the distribution of electron density, and potential reaction pathways. Such computational data would be valuable for understanding the compound's behavior in different chemical environments and for predicting its interactions with biological targets.

Applications and Research Findings

Synthetic Intermediates

One of the most significant potential applications of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone may be as an intermediate in the synthesis of more complex molecules with pharmaceutical interest. Compounds with similar structures have been identified as precursors or intermediates in the synthesis of antihistamines and other bioactive compounds. The functional groups present in this molecule provide multiple synthetic handles for further elaboration, making it potentially valuable in multi-step synthetic routes toward complex drug candidates.

Related Compounds

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

A closely related compound to 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone is 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, which lacks the cyano group present in our compound of interest. This related compound has a molecular formula of C13H10ClNO with a molecular weight of 231.68 g/mol. It is also known by the synonym "Loratadine Impurity 43," suggesting its relevance in pharmaceutical quality control, particularly in the production of the antihistamine Loratadine .

The structure of 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone features:

  • A chlorophenyl group

  • A carbonyl group

  • A pyridinyl group

  • CAS Number: 31251-55-5

  • IUPAC Name: 2-(3-chlorophenyl)-1-pyridin-3-ylethanone

This related compound has been more extensively studied and documented in chemical databases such as PubChem, where it is assigned the PubChem CID 15365709 .

Deuterated Derivatives

A deuterated version of our compound of interest, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, has been reported in the literature. This derivative has a molecular formula of C14H5D4ClN2O and a molecular weight of 260.71 g/mol. The deuteration is specifically located on the pyridinyl ring, replacing four hydrogen atoms with deuterium isotopes.

Deuterated compounds are particularly valuable in proteomics research, where they serve as internal standards for mass spectrometry analyses. The chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, but they can be distinguished by mass spectrometry due to the mass difference. This makes them useful for quantitative analyses and metabolic studies.

Structural Analogs in Pharmaceutical Development

The structural features found in 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone are present in various compounds with established pharmaceutical applications. Compounds containing chlorophenyl groups are common in many antihistamines, antipsychotics, and anti-inflammatory drugs. The pyridinyl group is found in numerous pharmaceutical agents, including nicotinic acid derivatives, certain antibiotics, and cardiovascular drugs. The combination of these structural elements in our compound of interest suggests potential for similar pharmaceutical applications, though specific studies would be needed to establish its bioactivity profile .

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